Triptinin B

Description

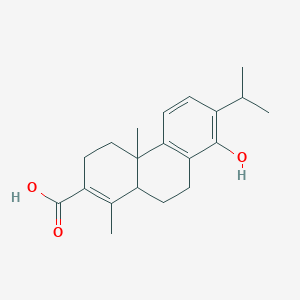

Triptinin B (C₂₀H₂₆O₃, MW: 314.42 g/mol) is a diterpenoid isolated from the roots of Tripterygium wilfordii Hook.f., a traditional medicinal plant used in treating inflammatory and autoimmune diseases . Its CAS registry number is 189389-05-7, and it is characterized by a phenanthrenecarboxylic acid backbone with hydroxyl and isopropyl substituents . Structurally, it belongs to the 19(4→3)-abeo-abietane class, a rare diterpenoid subclass known for its bioactive properties .

This compound exhibits antagonistic activity against leukotriene D4 (LTD4), a pro-inflammatory mediator involved in asthma and renal inflammation . Its molecular docking scores with core targets such as AKT1 (-8.7 kcal/mol) and VEGFA (-8.5 kcal/mol) suggest strong binding affinity, supporting its mechanism in modulating DN-related pathways .

Propriétés

IUPAC Name |

8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHMVUCYIROVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Triptinin B involves several key steps, including demethylation at C4, carboxylation at C3, and hydroxylation at C14 . These reactions are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of adventitious root cultures of Tripterygium regelii, have shown promise in producing diterpenoids like this compound on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions

Triptinin B undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Pharmacological Activities

Triptinin B exhibits several significant biological activities:

-

Anti-inflammatory Effects :

- Modulates inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

- Mechanism: Inhibition of the NF-κB signaling pathway.

-

Immunosuppressive Properties :

- Potential treatment for autoimmune diseases by downregulating immune responses.

- Mechanism: Reduces T cell activation and antibody production.

-

Anticancer Activity :

- Demonstrates efficacy against various cancers by inducing apoptosis in cancer cells.

- Mechanism: Affects multiple signaling pathways, including the PI3K/Akt/mTOR pathway.

Data Table: Biological Activities of this compound

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | Inhibition of NF-κB signaling |

| Immunosuppressive | Decreases T cell activation | Downregulation of immune responses |

| Anticancer | Induces apoptosis | Activation of caspases; modulation of cell cycle |

| Antioxidant | Reduces oxidative stress | Enhances antioxidant enzyme activity |

Case Study 1: Treatment of Systemic Lupus Erythematosus (SLE)

A clinical study investigated the effects of this compound on patients with SLE. Results indicated a significant reduction in disease activity scores after treatment. Patients experienced fewer flare-ups and improved overall quality of life, suggesting its potential as an effective therapeutic agent for autoimmune conditions.

Case Study 2: Anti-cancer Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In vitro studies demonstrated that this compound effectively inhibited the proliferation of NSCLC cells. It induced apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action suggests its potential as a therapeutic agent for lung cancer treatment.

Mécanisme D'action

Triptinin B exerts its effects primarily through its action as a leukotriene D4 antagonist. It binds to leukotriene receptors, inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and other related symptoms. The molecular targets and pathways involved include the leukotriene receptor pathway and various downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Triptinin B is one of several bioactive diterpenoids and phytochemicals derived from Tripterygium wilfordii. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Pharmacokinetic Comparison

Key Observations :

Oral Bioavailability (OB) : this compound (34.73%) has lower OB compared to triptolide (49.51%) and stigmasterol (43.83%), suggesting reduced absorption efficiency .

Drug-Likeness (DL) : this compound (DL = 0.32) is less drug-like than phytosterols (DL > 0.75), which may limit its therapeutic utility without structural optimization .

Target Diversity : Kaempferol interacts with 46 targets, far exceeding this compound’s 29 targets, indicating broader biological effects .

Table 2: Binding Affinity to Core DN Targets

| Compound | AKT1 (kcal/mol) | VEGFA (kcal/mol) | TP53 (kcal/mol) |

|---|---|---|---|

| This compound | -8.7 | -8.5 | -7.9 |

| Triptolide | -7.2 | -9.0 | -6.8 |

| Stigmasterol | -9.3 | -8.1 | -9.3 |

| Beta-sitosterol | -8.1 | -7.5 | -9.5 |

Functional Insights :

- AKT1 Inhibition : Stigmasterol (-9.3 kcal/mol) outperforms this compound (-8.7 kcal/mol), likely due to its planar steroid structure enhancing hydrophobic interactions .

- VEGFA Binding : Triptolide (-9.0 kcal/mol) shows superior affinity over this compound (-8.5 kcal/mol), attributed to its epoxide group forming covalent bonds with residues .

- Specificity : this compound’s moderate affinity across all targets suggests a balanced multi-target mechanism, unlike beta-sitosterol, which strongly targets TP53 (-9.5 kcal/mol) .

Solubility and Stability :

This compound is soluble in chloroform, DMSO, and acetone, similar to stigmasterol and triptoditerpenic acid B . However, its storage at -20°C (vs. -80°C for solvent-dissolved forms) ensures long-term stability, a practical advantage over heat-labile compounds like triptolide .

Therapeutic Potential :

While this compound’s LTD4 antagonism is unique among Tripterygium diterpenoids, its anti-inflammatory efficacy in DN is less pronounced compared to triptolide, which directly inhibits NF-κB . Conversely, its lower cytotoxicity than triptolide (a known hepatotoxin) highlights a safer profile .

Activité Biologique

Triptinin B, a diterpenoid compound derived from Tripterygium wilfordii, exhibits significant biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to undergo various chemical reactions, including oxidation and lactonization. The lactonization process generates triptophenolide, a major product with notable biological activities. The compound's structure contributes to its interactions with multiple molecular targets, which are crucial for its pharmacological effects.

This compound exerts its biological effects through several mechanisms:

- Signaling Pathway Modulation : It interacts with key signaling pathways, including the vascular endothelial growth factor (VEGF) pathway, hypoxia-inducible factor 1 (HIF-1) pathway, and tumor necrosis factor (TNF) pathway. These interactions can lead to anti-inflammatory and immunosuppressive effects .

- Regulation of Inflammatory Mediators : this compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which play significant roles in inflammatory responses .

- Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various apoptotic pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

- Rheumatoid Arthritis (RA) : A clinical study involving patients treated with a combination of methotrexate and Xinfeng capsule (which contains this compound) showed a significant reduction in inflammatory markers compared to those receiving methotrexate alone. The study highlighted the compound's role in regulating the TLR4 signaling pathway .

- Cancer Research : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as an anticancer agent .

- Diabetic Nephropathy : Research indicated that this compound contributes to renal protection by modulating oxidative stress and inflammation in diabetic models. The compound was shown to reduce levels of inflammatory cytokines significantly .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diterpenoids such as triptolide and tripdiolide. Here’s a comparative overview:

| Compound | Source | Key Activity |

|---|---|---|

| This compound | Tripterygium wilfordii | Anti-inflammatory, immunosuppressive |

| Triptolide | Tripterygium wilfordii | Strong anti-inflammatory, anticancer |

| Tripdiolide | Tripterygium wilfordii | Anti-inflammatory |

Q & A

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.